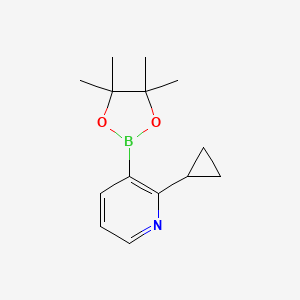
2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester is a useful research chemical . It has the molecular formula C14H20BNO2 and a molecular weight of 245.13 . The IUPAC name for this compound is 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a cyclopropyl group attached to the 2-position of a pyridine ring. The 3-position of the pyridine ring is substituted with a boronic acid pinacol ester group .Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are known to undergo various chemical transformations. These include oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . A specific reaction involving pinacol boronic esters is the Suzuki–Miyaura coupling .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
The utility of boronic acid pinacol esters, including structures related to 2-cyclopropylpyridine-3-boronic acid pinacol ester, is highlighted in their role as robust and versatile building blocks for the synthesis of compound libraries. A study demonstrates the rapid synthesis of 2,6-disubstituted-3-amino-imidazopyridines utilizing a microwave-assisted one-pot cyclization/Suzuki coupling approach. This process emphasizes the boronate functional group's remarkable tolerance to cyclizations and the clean proceeding of subsequent Pd(0)-catalyzed Suzuki coupling reactions in the presence of magnesium salts, showcasing the potential for efficient and diverse compound synthesis (Dimauro & Kennedy, 2007).
Analytical Challenges and Solutions
In the realm of analytical chemistry, pinacolboronate esters pose unique challenges due to their facile hydrolysis to corresponding boronic acids, which are nonvolatile and poorly soluble in organic solvents. A study addresses these challenges by developing unconventional approaches to stabilize and adequately solubilize reactive pinacolboronate esters, including methods that employ non-aqueous and aprotic diluents and reversed-phase separation using highly basic mobile phases with an ion pairing reagent. This innovative approach demonstrates broad applicability for purity analysis of these compounds, highlighting their importance in synthesis and quality assessment (Zhong et al., 2012).
Stereoselective Organic Synthesis
The synthesis of cyclopropyl alcohol boronate esters using 1-alkenyl-1,1-heterobimetallic intermediates presents a practical application in stereoselective organic synthesis. This methodology affords cyclopropyl alcohol boronate esters with high diastereoselectivities and yields, demonstrating the utility of these esters as valuable building blocks. The process involves hydroboration, transmetalation, and in situ cyclopropanation, leading to the formation of products with multiple stereocenters. Such approaches are pivotal for the synthesis of complex molecules and highlight the versatility of boronate esters in organic synthesis (Hussain et al., 2009).
Mecanismo De Acción
Target of Action
Boronic esters, including 2-cyclopropylpyridine-3-boronic acid pinacol ester, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The mode of action of this compound involves its use as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild and functional group tolerant reaction conditions .
Pharmacokinetics
It is known that the compound is used for pharmaceutical testing .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups .
Propiedades
IUPAC Name |
2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-9-16-12(11)10-7-8-10/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUATTSYEKDRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2695197.png)
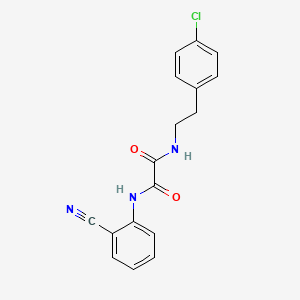
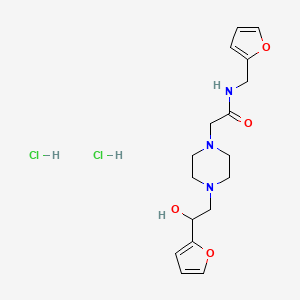
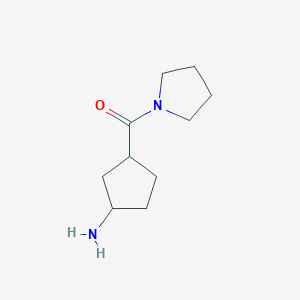
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2695204.png)

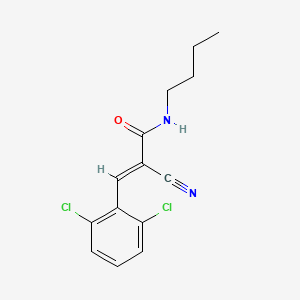
![4-(Dimethylsulfamoyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2695207.png)
![N-(sec-butyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695208.png)
![N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide](/img/structure/B2695209.png)
![4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2695213.png)
![[3-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2695215.png)

